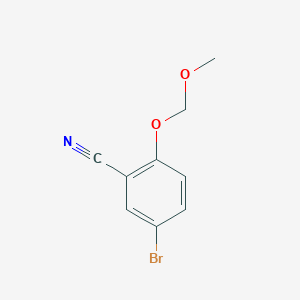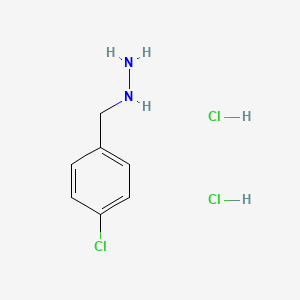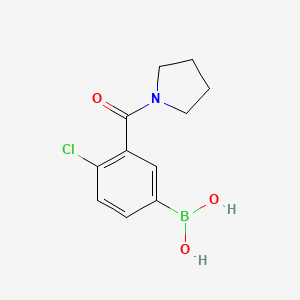
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 871332-75-1 . It has a molecular weight of 253.49 . The IUPAC name for this compound is 4-chloro-3-(1-pyrrolidinylcarbonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 492.6±55.0 °C at 760 mmHg . The flash point is 251.7±31.5 °C .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Boronic acids are pivotal in organic synthesis, particularly in Suzuki coupling reactions, due to their ability to form stable covalent bonds with various organic substrates. For instance, the work by Prabakaran et al. (2012) demonstrates an efficient ligand-free, microwave-assisted, Pd-catalyzed Suzuki coupling of 1-chloro-3-phenylisoquinoline and boronic acids for synthesizing diversified 1,3-disubstituted isoquinolines, showcasing the utility of boronic acids in facilitating complex organic transformations (Prabakaran, Nawaz Khan, & Jin, 2012).
Sensor Development
Boronic acids are also instrumental in developing sensors for detecting various analytes due to their affinity for diol-containing compounds. An example is the synthesis of phenylboronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes by Mu et al. (2012), which demonstrates the role of boronic acids in creating sensors with high sensitivity and selectivity for saccharide recognition, underlining the potential for biomedical applications and diagnostics (Mu et al., 2012).
Material Science
In material science, boronic acids contribute to the development of novel materials with unique properties. For example, Perrin et al. (2017) explored boric acid co-crystals in guar gelation, highlighting the role of boronic acid derivatives in enhancing the properties of polymeric materials. This study underscores the versatility of boronic acids in tailoring material properties for specific applications (Perrin, Goodwin, Musa, Yufit, & Steed, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to show target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Action Environment
It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule , which could potentially influence its action in different environments.
Propriétés
IUPAC Name |
[4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFDJLUUAWITQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661226 | |
| Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-75-1 | |
| Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



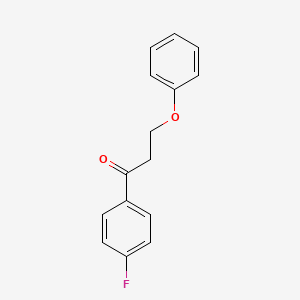

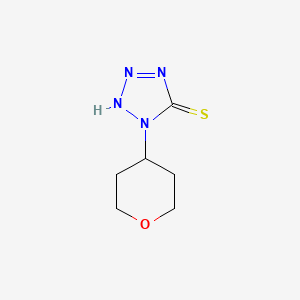


amine](/img/structure/B1486593.png)
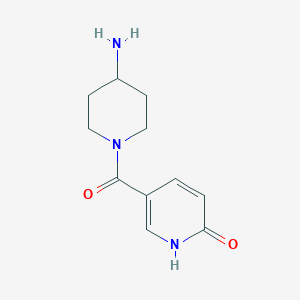
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)
![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)
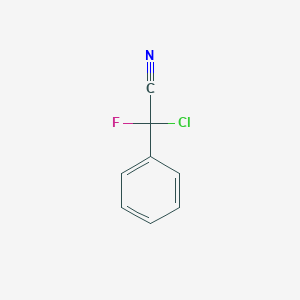
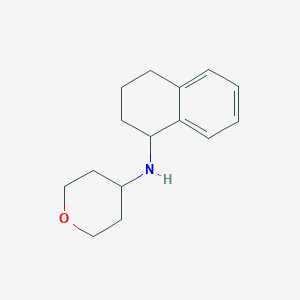
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)
